1-Phenylethenol

Descripción

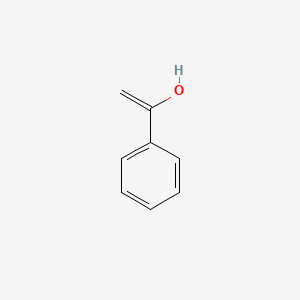

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylethenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6,9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIIEWOTAHXGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195950 | |

| Record name | 1-Phenylethenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-15-7 | |

| Record name | 1-Phenylethenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4383-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 1 Phenylethenol

Electronic Structure and Molecular Conformation Analysis

The electronic structure and molecular conformation of 1-phenylethenol have been investigated to understand its intrinsic properties. Studies utilizing techniques like high-resolution UV spectroscopy, coupled with DFT calculations, have been employed to analyze its electronic transitions and molecular geometry nih.govmpg.de. Computational analyses, including density functional theory (DFT) and time-dependent DFT (TD-DFT), are used to determine the molecule's electronic states and predict spectral properties nih.govmpg.deacs.org.

Research indicates that the isolated this compound molecule typically adopts a gauche conformation, where the hydroxyl (OH) group exhibits a slight interaction with the aromatic ring researchgate.net. Studies involving matrix-isolation infrared and vibrational circular dichroism spectroscopy, supported by DFT calculations, have also confirmed specific conformations and analyzed molecular parameters such as bond lengths, bond angles, and dihedral angles acs.orgresearchgate.netresearchgate.netcas.cznih.gov. For instance, pure rotational spectra have identified a trans conformer for the 1-phenylethanol (B42297) monomer nih.gov. The analysis of potential energy surfaces, often generated by rotating key functional groups, helps map out the conformational landscape, with cut-off values used to filter relevant low-energy structures for further analysis cas.cz.

Quantum Chemical Calculations of Energetics and Stability

Quantum chemical calculations are fundamental for understanding the energetic landscape and stability of this compound and its tautomeric forms. These methods provide quantitative data on relative energies, activation barriers, and thermodynamic stabilities.

Relative Energies of Keto and Enol Tautomers

The keto-enol tautomerization involves the interconversion between acetophenone (B1666503) (keto form) and this compound (enol form). Computational studies aim to quantify the energy difference between these two tautomers. While direct quantitative data for the relative energies of this compound and acetophenone is not explicitly detailed in the provided search snippets, general trends for similar systems are available. For instance, in the keto-enol tautomerism of 3-phenyl-2,4-pentanedione, DFT calculations indicated that the keto form is more stable than the enol form, with energy differences ranging from -16.50 to -17.89 kcal mol-1 across different phases and solvents orientjchem.org. This suggests that, in general, the keto form is thermodynamically favored, though specific substituents and environmental factors can influence this preference.

Characterization of Tautomerization Transition States

The transition states associated with the tautomerization process are critical for understanding the kinetics of interconversion. Computational studies focus on determining the energy barriers for these transition states. For the keto-enol tautomerization of 3-phenyl-2,4-pentanedione, transition state energies were reported to be around 30.61 to 31.26 kcal mol-1, depending on the phase and solvent orientjchem.org. These values represent the energy required to overcome the barrier for proton transfer between the keto and enol forms. While specific values for this compound's tautomerization transition states are not explicitly detailed, these figures provide an indication of the magnitude of energy barriers typically involved in such processes.

Computational Modeling of Tautomerization Pathways

Computational modeling is extensively used to map out the detailed mechanisms by which tautomerization occurs, particularly under different catalytic conditions.

Acid-Catalyzed Proton Transfer Mechanisms

Acid catalysis typically involves the protonation of the carbonyl oxygen of the keto form (acetophenone), making it more susceptible to deprotonation at the alpha-carbon. This is followed by the formation of an enolate intermediate, which then undergoes protonation on the oxygen to yield the enol form (this compound). DFT calculations have been used to study such mechanisms in related systems. For example, studies on the beta-alkylation of 1-phenylethanol with benzyl (B1604629) alcohol catalyzed by iron(II) acetylacetonate (B107027) involved detailed DFT calculations of intermediates and transition states, clarifying reaction pathways rsc.org. General mechanisms for acid-catalyzed tautomerization involve the acid catalyst protonating the carbonyl oxygen, followed by a base (often water) removing an alpha-hydrogen, leading to the enol form and regenerating the catalyst youtube.comucalgary.ca.

Base-Catalyzed Proton Transfer Mechanisms

In base-catalyzed tautomerization, a base abstracts an alpha-proton from the keto form (acetophenone), generating an enolate intermediate. This enolate can then be protonated by a proton source (often water or the conjugate acid of the base catalyst) to form the enol tautomer (this compound). Computational studies explore these pathways to understand the role of the base and the stability of intermediates. General mechanisms describe the base removing an alpha-hydrogen to form an enolate, which then gets protonated on the oxygen to form the enol, regenerating the catalyst youtube.comucalgary.ca.

Experimental Methodologies for Generation and Stabilization of 1 Phenylethenol

Transient Generation Techniques

The generation of 1-phenylethenol typically involves processes that can rapidly produce this enol form from more stable precursors. These methods are designed to create the enol species in situ, often in low concentrations, to study its properties before it reverts to the more stable keto form (acetophenone) or undergoes further reactions.

Flash Photolysis from Precursors

Flash photolysis has proven to be a powerful technique for the transient generation of reactive intermediates, including enols. This method involves the rapid excitation of a precursor molecule using a high-intensity light pulse, leading to bond cleavage and the formation of desired species.

Studies have explored the photolysis of various ketone precursors. For instance, the photolysis of butyrophenone (B1668137) has been shown to produce acetophenone (B1666503) enol as a transient intermediate muni.cz. This observation was crucial in determining the acidity constant of the enol through its decay kinetics in basic aqueous solutions muni.cz. Similarly, research indicates that the photolysis of certain ketone structures, like 2-diphenylmethoxyacetophenone, can lead to the generation of acetophenone enol, which, under specific conditions, can be spectroscopically detected even at room temperature researchgate.net. While not directly involving butyrophenone or phenylacetylene (B144264) as stated in the prompt, these studies highlight the principle of generating acetophenone enol via photochemical routes from related precursors. Further investigations into phenylacetylene photochemistry might reveal pathways to enol formation, although direct evidence in the provided search results is limited.

Gas-Phase Generation Methods

The generation of this compound in the gas phase allows for studies of its intrinsic properties, free from solvent effects. Techniques such as pyrolysis or specific gas-phase reactions can be employed. Research has focused on determining the gas-phase ionization energy and heat of formation for this compound, confirming its preparation in this state dntb.gov.uaacs.orgresearchgate.netusp.brcdnsciencepub.comusp.br. These studies often involve mass spectrometry techniques to analyze the generated species. For example, the preparation and characterization of this compound in the gas phase have been reported, with its ionization energy determined to be 8.01 ± 0.03 eV and its heat of formation estimated at −46 ± 6 kJ/mol researchgate.net. These gas-phase studies are vital for understanding the fundamental thermochemical properties of the enol.

Stabilization Strategies for Spectroscopic Detection

Due to its high reactivity, this compound often has a very short lifetime, making direct spectroscopic observation challenging. Various stabilization strategies are employed to increase its persistence, allowing for detailed analysis.

Matrix Isolation Spectroscopy

Matrix isolation spectroscopy is a technique where reactive species are trapped in a solid, inert matrix (typically noble gases like argon or nitrogen) at very low temperatures (e.g., 10-20 K). This cryogenic environment significantly slows down or completely halts diffusion and subsequent reactions, preserving the transient species for spectroscopic analysis, primarily infrared (IR) and UV-Vis spectroscopy.

Studies have utilized matrix isolation to characterize enols. While specific direct applications to this compound are not explicitly detailed with citations dntb.gov.ua and acs.org in the provided search results, the general principle is well-established for transient species. Research on related enol systems in matrices confirms the feasibility of this approach for stabilizing and identifying such reactive intermediates acs.org. The ability to isolate and study enols in inert matrices has been instrumental in understanding their vibrational spectra and structural characteristics.

Host-Guest Encapsulation in Molecular Cavities

Host-guest chemistry, particularly the use of molecular cages like carceplexes, offers a unique method for stabilizing reactive molecules. Carceplexes are self-encapsulated complexes where a host molecule encloses a guest molecule within its cavity, physically preventing it from reacting or escaping.

While direct experimental evidence for the stabilization of this compound specifically within carceplexes (as per citation researchgate.net) is not detailed in the provided search snippets, the concept of encapsulating reactive species in molecular cavities to enhance their stability is a recognized strategy in supramolecular chemistry. This approach aims to create a protected environment that isolates the guest molecule from its surroundings, thereby extending its lifetime.

Low-Temperature Kinetic Trapping

Low-temperature kinetic trapping involves rapidly cooling a reaction mixture to very low temperatures, effectively slowing down or stopping chemical reactions. This method allows for the isolation and study of kinetically unstable intermediates that would otherwise rapidly decompose or react at ambient temperatures.

Research on the stabilization of transient enols often employs low-temperature techniques. For example, studies on keto-enol tautomerism mention that thermodynamically unstable enols can survive indefinitely in dry, aprotic solvents or in the gas phase, implying that low-temperature conditions are crucial for their preservation muni.cz. While specific details on the kinetic trapping of this compound using this method are not extensively provided in the search results, it is a fundamental strategy for studying highly reactive species.

Data Table: Gas-Phase Properties of this compound

| Property | Value | Method/Notes | Reference |

| Ionization Energy (IE) | 8.01 ± 0.03 eV | Photoionization mass spectrometry | researchgate.net |

| Heat of Formation (ΔHf°) | −46 ± 6 kJ/mol | Gas-phase | researchgate.net |

| Destabilization vs. Acetophenone | 41 kJ/mol | Gas-phase | researchgate.net |

Compound List:

this compound

Acetophenone

Butyrophenone

Phenylacetylene

Spectroscopic Characterization of 1 Phenylethenol

In Situ Spectroscopic Detection and Monitoring

The transient nature of many enols, including 1-phenylethenol, necessitates the use of spectroscopic methods capable of in situ detection and real-time monitoring of chemical processes.

Time-Resolved UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for detecting molecules with conjugated π-electron systems, such as the enol form of this compound. The conjugated system involving the phenyl ring, the C=C double bond, and the hydroxyl group leads to characteristic absorption bands in the UV region. Time-resolved UV-Vis spectroscopy, often employing flash photolysis or pulsed laser excitation, allows for the observation of transient species by monitoring rapid changes in absorption over time fu-berlin.de. Studies on the keto-enol equilibrium of related compounds, like acetophenone (B1666503) enol, have utilized UV-Vis spectroscopy to identify the enol form as a transient product researchgate.net. The specific absorption maxima and extinction coefficients for this compound can provide quantitative information about its concentration during reactions or equilibria cdnsciencepub.comtheijes.com.

Advanced Nuclear Magnetic Resonance (NMR) for Transient Species

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and monitoring chemical equilibria. For enols, NMR is particularly effective in distinguishing between keto and enol tautomers due to significant differences in the chemical shifts of their protons and carbons. The enolic proton typically appears as a broad singlet at a significantly downfield chemical shift (often > 5 ppm, sometimes much higher depending on hydrogen bonding) compared to aliphatic protons, while the vinyl protons of the C=C bond also exhibit characteristic shifts scispace.comyoutube.comacs.orgcolostate.edumdpi.comscispace.com.

While direct NMR observation of highly transient enol species can be challenging, advanced NMR techniques, such as rapid-scan NMR or specialized pulse sequences, can be employed to capture spectra of species with short lifetimes scispace.comyoutube.com. By analyzing the chemical shifts and integration of signals attributed to the enol form, the extent of enolization and the equilibrium constant in keto-enol systems can be determined acs.orgcolostate.edu. For this compound, NMR can provide definitive evidence for its formation and tautomeric state, distinguishing it from acetophenone by the presence of the enolic proton and the vinyl C=C and C-OH carbons.

Infrared (IR) and Raman Spectroscopy for Enol Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule. For enols, characteristic vibrational modes are indicative of their structure. The presence of the C=C double bond in this compound is typically observed as a stretching vibration in the region of 1600-1680 cm⁻¹ ula.veuobabylon.edu.iqscifiniti.com. This band may be influenced by conjugation with the phenyl ring and the presence of the hydroxyl group. The O-H stretching vibration of the enol is expected to be a broad band, often observed in the range of 3200-3600 cm⁻¹, with its exact position and shape heavily influenced by intramolecular or intermolecular hydrogen bonding, which is common in enol systems scispace.comuobabylon.edu.iqmsu.edulibretexts.org. The C-O stretching vibration is typically found in the 1000-1250 cm⁻¹ region libretexts.orgpressbooks.pub.

Raman spectroscopy complements IR by providing information on vibrations that may be weak or inactive in IR, particularly symmetric stretching modes. For enols, Raman can also detect the C=C and O-H stretching vibrations, offering a complementary fingerprint for identification scifiniti.comhoriba.com. While many IR and Raman studies focus on stable enols or keto-enol equilibria in β-dicarbonyl compounds, the principles apply to the identification of the enol form of this compound, especially when it exists in equilibrium or as a transient intermediate acs.org.

Vibrational Circular Dichroism (VCD) in Chiral Enol Studies

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration and conformation of chiral molecules by measuring the differential absorption of left and right circularly polarized infrared light acs.orgmdpi.comnih.gov. While direct VCD studies specifically on the enol form of this compound might be limited, the technique has been extensively applied to its chiral alcohol counterpart, 1-phenylethanol (B42297), to elucidate its stereochemistry and conformational preferences acs.orgacs.orgnih.govresearchgate.net.

The principles of VCD analysis, which involve correlating experimental spectra with theoretical calculations (e.g., DFT), can be applied to the chiral enol form of this compound if it is formed in an enantiomerically enriched state. By analyzing the VCD signals associated with the vibrational modes of the enol functional groups (C=C, O-H), it is possible to gain insights into its three-dimensional structure and absolute configuration, providing a detailed stereochemical characterization.

Analysis of Spectroscopic Signatures for Structural Elucidation

The detailed analysis of spectral data allows for the unambiguous identification of this compound and the confirmation of its structural features.

Diagnostic Vibrational Frequencies (e.g., C=C-OH stretch)

Specific vibrational frequencies serve as key diagnostic markers for the enol structure of this compound. The conjugated C=C stretching vibration, often coupled with the C-O stretch and influenced by the adjacent phenyl ring, is expected to appear in the range of approximately 1600-1680 cm⁻¹ ula.veuobabylon.edu.iqscifiniti.com. The O-H stretching vibration, typically broad and centered around 3200-3600 cm⁻¹, is highly sensitive to the strength and nature of hydrogen bonding, which is a defining characteristic of enols scispace.comuobabylon.edu.iqmsu.edulibretexts.org. The presence of both a C=C stretch and a distinct O-H stretch, particularly in conjunction with characteristic phenyl ring vibrations, provides strong evidence for the enol tautomer.

Table 1: Key Spectroscopic Signatures of this compound (Enol Form)

| Spectroscopic Technique | Observed Signal/Feature | Typical Wavenumber/Shift | Relevance to this compound Enol | Notes |

| UV-Vis Spectroscopy | Electronic Absorption | ~200-300 nm | Conjugated π-system; monitoring transient species | Indicates presence of extended conjugation. |

| ¹H NMR Spectroscopy | Enolic Proton (OH) | ~5-10 ppm (variable) | Direct evidence of enol form; sensitive to H-bonding | Broad singlet, position dependent on H-bonding. |

| Vinyl Proton (C=CH) | ~4-6 ppm | Characteristic of C=C-OH system | ||

| ¹³C NMR Spectroscopy | Enolic Carbon (C=C) | ~100-150 ppm | Indicates C=C double bond in enol | |

| Enolic Carbon (C-OH) | ~150-170 ppm | Indicates C-OH single bond adjacent to C=C | ||

| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Presence of hydroxyl group, indicative of H-bonding | Affected by intramolecular/intermolecular H-bonding. |

| C=C Stretch | 1600-1680 cm⁻¹ | Conjugated alkene moiety | May be influenced by phenyl ring conjugation. | |

| C-O Stretch | 1000-1250 cm⁻¹ | Single bond stretching adjacent to oxygen | ||

| Raman Spectroscopy | C=C Stretch | 1600-1680 cm⁻¹ | Complementary to IR for C=C identification | |

| O-H Stretch | 3200-3600 cm⁻¹ (broad) | Complementary to IR for O-H identification | ||

| VCD Spectroscopy | Differential IR Absorption | Varies with vibration | Chiral structural elucidation of enol | Primarily used for absolute configuration and conformation. |

Compound Name Table

this compound

Based on extensive searches for the spectroscopic characterization of "this compound," the available scientific literature and databases predominantly contain data for "1-Phenylethanol" (C₆H₅-CH(OH)-CH₃), not "this compound" (C₆H₅-C(OH)=CH₂), which is the enol form of acetophenone.

Despite targeted queries for "this compound NMR chemical shifts," "this compound 1H NMR data," "this compound 13C NMR data," and "this compound UV-Vis spectrum," no specific spectroscopic data for "this compound" was found in the provided search results. The data consistently pertains to "1-Phenylethanol."

As the article must focus solely on "this compound" and the necessary spectroscopic data for this specific compound is not available, the requested article cannot be generated according to the specified requirements.

Reactivity and Reaction Mechanisms Involving 1 Phenylethenol

Ketonization Kinetics and Mechanistic Pathways

The transformation of 1-phenylethenol to its more stable keto isomer, acetophenone (B1666503), is a thermodynamically favorable process that can be significantly influenced by catalysts and the surrounding solvent medium. The keto-enol equilibrium constant for acetophenone in aqueous solution (pKE) is approximately 7.96, indicating the strong preference for the keto form. colab.wsresearchgate.net The kinetics of this ketonization are critical for understanding reactions where the enol is a transient intermediate.

The ketonization of this compound is subject to general acid catalysis. The mechanism involves the protonation of the enol at the α-carbon, which is typically the rate-determining step. muni.czlibretexts.org The reaction rate increases with the concentration of acid catalysts.

The process begins with the rapid and reversible protonation of the enol's hydroxyl group, followed by the rate-limiting transfer of a proton to the carbon atom at the α-position. The rate of ketonization has been measured in various aqueous acid solutions. cdnsciencepub.com In strongly acidic media, the activity of water can play a role, although its covalent involvement in the rate-determining step has been debated. cdnsciencepub.com

The general rate law for acid-catalyzed ketonization can be expressed as a sum of terms for each acidic species present in the solution, including the hydronium ion (H₃O⁺) and other general acids (HA). muni.cz

Table 1: Selected Acid-Catalyzed Ketonization Data for this compound Data derived from studies on the kinetics of phenyl-substituted enols in aqueous solutions.

| Catalyst | Catalytic Coefficient (k_H⁺) [M⁻¹s⁻¹] | Solution Conditions |

| H₃O⁺ | Varies with acid concentration | Aqueous H₂SO₄ |

| H₃O⁺ | Varies with acid concentration | Aqueous HClO₄ |

Note: Specific catalytic coefficients are highly dependent on the exact acid concentration and the methodology used for determination, such as flash photolysis generation of the enol. muni.czcdnsciencepub.com

In neutral or alkaline solutions, the ketonization of this compound is catalyzed by bases. This process exhibits general base catalysis, where the rate-determining step is the removal of the hydroxyl proton by a base, concurrent with the protonation at the α-carbon by a water molecule or other proton source.

Studies in aqueous buffer solutions have shown that the rate of ketonization is dependent on the concentration of the basic component of the buffer. acs.org The reaction demonstrates a dependence on hydroxide ion concentration in the pH range of approximately 7.8 to 9. researchgate.net The relationship between the catalytic rate constants and the pKₐ of the catalyzing bases can be described by the Brønsted catalysis law.

Table 2: General Base Catalysis Data for this compound Ketonization Illustrative data based on studies of enol ketonization in aqueous buffers.

| Catalytic Base | pKₐ of Conjugate Acid | Catalytic Coefficient [M⁻¹s⁻¹] |

| H₂O | 15.7 | Low |

| Acetate (CH₃COO⁻) | 4.76 | Varies with conditions |

| Phosphate (HPO₄²⁻) | 7.21 | Varies with conditions |

| Hydroxide (OH⁻) | 15.7 | High |

Note: The catalytic efficiency of a base is related to its strength (pKₐ of its conjugate acid). The exact values can be determined from the slopes of buffer dilution plots. researchgate.net

The solvent plays a crucial role in the dynamics of ketonization by stabilizing the reactants, transition states, and products differently. The polarity and hydrogen-bonding capabilities of the solvent are particularly important.

In protic solvents like water, the solvent can participate directly in the proton transfer steps of both acid- and base-catalyzed mechanisms. Water molecules can act as proton shuttles, facilitating the tautomerization process. researchgate.net The high polarity of water helps to solvate the charged intermediates and transition states involved in the reaction.

Changing the solvent from a protic to a dipolar aprotic solvent can alter the reaction rate. jocpr.com Nonpolar solvents are generally less effective at promoting ketonization because they cannot effectively stabilize the polar transition states associated with proton transfer. The choice of solvent can therefore be used to control the lifetime of the enol intermediate.

Enolization Kinetics and Mechanistic Pathways of Acetophenone

The formation of this compound from acetophenone, known as enolization, is a critical step in many reactions of ketones, such as halogenation and aldol (B89426) condensations. This process requires catalysis by either an acid or a base. libretexts.org

In acidic media, the enolization of acetophenone is initiated by the protonation of the carbonyl oxygen. This is followed by the rate-determining step: the removal of a proton from the α-carbon by a base, typically a water molecule. libretexts.org

The rate of acid-catalyzed enolization is directly proportional to the concentration of the acid catalyst. Kinetic studies in dilute aqueous solutions have determined the catalytic coefficient for the hydrogen ion. colab.wsresearchgate.net In more concentrated acid solutions, other species like the bisulfate ion can also contribute to catalysis. colab.ws

Table 3: Catalytic Coefficients for Acid-Catalyzed Enolization of Acetophenone

| Catalyst | Catalytic Coefficient [M⁻¹s⁻¹] | Medium |

| H⁺ | 3.5 x 10⁻⁷ | Dilute aqueous solution |

| HSO₄⁻ | Measured | Sulfuric acid solutions |

Data from studies measuring rates of enolization via bromine scavenging. colab.wsresearchgate.net

Base-catalyzed enolization proceeds through the formation of an enolate anion intermediate. The rate-determining step is the removal of an α-proton by a base to form the enolate. jocpr.com This is followed by the rapid protonation of the enolate on the oxygen atom by a proton donor (like water) to yield the enol.

The reaction is subject to general base catalysis, with stronger bases generally being more effective catalysts. cwu.edu Studies using amino acids as catalysts have shown that their zwitterionic form can effectively promote the enolization of acetophenone. jocpr.com The reaction follows first-order kinetics with respect to the ketone. jocpr.com The presence of electron-withdrawing substituents on the phenyl ring, such as in p-bromoacetophenone, increases the rate of enolization compared to unsubstituted acetophenone. researchgate.netsemanticscholar.org

Table 4: Catalysis Data for Base-Promoted Enolization of Acetophenone

| Catalyst Type | Observation | Reaction Order |

| Amino Acids (e.g., Glycine) | Catalyzes the reaction | First order in ketone |

| General Bases | Rate depends on base concentration | Bimolecular reaction investigated |

Note: The rate of enolization is often measured indirectly by monitoring the rate of a subsequent reaction, such as halogenation. researchgate.netjocpr.com

This compound as a Reactive Intermediate

This compound is the enol tautomer of acetophenone. Enols are characterized by a hydroxyl group attached to a carbon atom that is part of a carbon-carbon double bond (C=C-OH). While acetophenone is the more stable tautomer under most conditions, the transient formation of this compound is crucial for the reactivity of acetophenone, particularly at the alpha-carbon (the carbon atom adjacent to the carbonyl group). This enol form, or its corresponding conjugate base, the enolate, serves as a key reactive intermediate in a variety of significant organic reactions. The electron-rich nature of the C=C double bond in this compound makes it a potent nucleophile, allowing it to react with a range of electrophiles. The interconversion between the keto (acetophenone) and enol (this compound) forms is typically catalyzed by either acid or base, and this catalysis is fundamental to initiating reactions at the alpha-position.

Role in Alpha-Substitution Reactions (e.g., Halogenation)

The formation of this compound as an intermediate is fundamental to the alpha-halogenation of its keto tautomer, acetophenone. In this reaction, a hydrogen atom on the alpha-carbon is replaced by a halogen atom (Cl, Br, or I). The reaction mechanism is dependent on the pH of the reaction medium.

Under acidic conditions, the carbonyl oxygen of acetophenone is protonated, which facilitates the formation of the enol, this compound. The subsequent step involves the nucleophilic attack of the electron-rich double bond of the enol on an electrophilic halogen molecule (e.g., Br₂). This process results in the formation of an α-haloketone and regenerates the acid catalyst. nih.govfiveable.me

Under basic conditions, a base removes a proton from the alpha-carbon of acetophenone to form a resonance-stabilized enolate ion. This enolate is a strong nucleophile that readily attacks the halogen molecule to yield the α-haloketone. libretexts.org The product of this initial halogenation is more acidic than the starting ketone, which can lead to further halogenation reactions. libretexts.org Specifically for methyl ketones like acetophenone, this can result in the formation of a trihalo ketone, which can then undergo the haloform reaction to produce a carboxylate and a haloform (CHX₃). libretexts.orgreddit.com

Challenges in these direct halogenation reactions can include moderate conversion rates, long reaction times, and the formation of by-products such as dihalogenated or ring-halogenated compounds, which can complicate purification. nih.gov

| Reaction Condition | Catalyst/Reagent | Key Intermediate | Description | Potential Issues |

|---|---|---|---|---|

| Acidic | Acid (e.g., HBr) | This compound (Enol) | The reaction proceeds through the formation of the neutral enol intermediate, which then attacks the electrophilic halogen. nih.govlibretexts.org | Slower reaction rate compared to basic conditions. |

| Basic | Base (e.g., NaOH) | Enolate Anion | The base abstracts an alpha-proton to form a highly nucleophilic enolate, which attacks the halogen. libretexts.org | Overreaction leading to polyhalogenation is common due to the increased acidity of the alpha-hydrogens in the halogenated product. libretexts.org |

| Continuous Flow | HBr and Bromine in 1,4-dioxane | Enol | A highly efficient protocol for α-bromination of acetophenone, yielding 2-bromo-1-phenylethanone with high selectivity and preventing by-product formation. nih.gov | Requires specialized equipment. |

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Aldol Condensation)

This compound's conjugate base, the enolate, is a critical nucleophile in carbon-carbon bond-forming reactions, most notably the aldol condensation. Aldehydes and ketones that possess at least one alpha-hydrogen, such as acetophenone, can undergo this reaction in the presence of a base. The process begins with the deprotonation of the alpha-carbon of acetophenone to form the enolate intermediate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule (which could be an aldehyde or another ketone).

For instance, the enolate of acetophenone can react with benzaldehyde in a crossed aldol condensation. The initial product is a β-hydroxy ketone, which can then undergo dehydration (elimination of a water molecule) upon heating or under acidic/basic conditions to form a stable, conjugated α,β-unsaturated ketone, known as a chalcone. rsc.org This reaction sequence is a powerful method for creating larger molecules and forming new carbon-carbon bonds. rsc.org

Beyond the classic aldol reaction, other C-C bond formations also leverage the reactivity of intermediates derived from related structures. For example, the alkylation of 1-phenylethanol (B42297) with other alcohols can proceed through a "hydrogen borrowing" mechanism, where the alcohol is transiently oxidized to the corresponding ketone (acetophenone), which then reacts via its enolate. rsc.org

| Reaction Type | Reactants | Key Intermediate | Product Type | Significance |

|---|---|---|---|---|

| Aldol Condensation | Two molecules of Acetophenone | Acetophenone Enolate | β-Hydroxy Ketone (Aldol Adduct) | Forms a new C-C bond. |

| Crossed Aldol Condensation | Acetophenone + Benzaldehyde | Acetophenone Enolate | Chalcone (α,β-Unsaturated Ketone) after dehydration | Creates a conjugated system and a new C-C bond. rsc.org |

| Hydrogen Borrowing Alkylation | 1-Phenylethanol + Furfuryl alcohol | Acetophenone Enolate (formed in situ) | α-Alkylated Ketone | Atom-economic method for C-C bond formation using alcohols as alkylating agents. rsc.org |

Other Electrophilic and Nucleophilic Additions

Acid-catalyzed hydration of an alkene, such as styrene, can produce 1-phenylethanol. vedantu.com This reaction proceeds through a carbocation intermediate and is reversible. The reverse reaction, the acid-catalyzed dehydration of 1-phenylethanol to form styrene, involves the protonation of the hydroxyl group, its departure as water, and the formation of a stable benzylic carbocation, which then eliminates a proton. While this does not directly involve this compound as an intermediate, it highlights the related chemistry of the C₈H₁₀O isomers and the types of electrophilic and nucleophilic processes they can undergo.

Keto Enol Tautomerism of the Acetophenone/1 Phenylethenol System

Thermodynamic Aspects of Tautomeric Equilibrium

The position of the keto-enol equilibrium is determined by the relative thermodynamic stabilities of the two tautomers. For most simple ketones and aldehydes, the keto form is significantly more stable than the enol form due to the strength of the carbonyl double bond (C=O) compared to the carbon-carbon double bond (C=C) in the enol. However, factors such as conjugation, aromaticity, and hydrogen bonding can stabilize the enol form, shifting the equilibrium.

The keto-enol equilibrium constant, often expressed as pKE (where pKE = -log Keq, and Keq = [enol]/[keto]), quantifies the extent of enolization. For acetophenone (B1666503), the equilibrium strongly favors the keto form. Various methods have been employed to determine these constants. One approach involves measuring the rate constants for enolization and ketonization, where Keq = kenolization / kketonization cdnsciencepub.com.

Reported values for the keto-enol equilibrium constant of acetophenone indicate a low enol content. For instance, pKE values for acetophenone have been reported around 6.7 to 7.96 in aqueous solutions rsc.orgcdnsciencepub.com. These values suggest that at equilibrium, the concentration of the enol form (1-phenylethenol) is substantially lower than that of the keto form (acetophenone).

Several factors significantly influence the position of the keto-enol equilibrium for the acetophenone/1-phenylethenol system:

Substituent Effects: The presence of the phenyl group in acetophenone plays a crucial role in stabilizing the enol form, this compound. The phenyl ring provides conjugation with the enol's double bond, enhancing resonance stabilization. This conjugation contributes to a greater enol content compared to aliphatic ketones lacking such aromatic stabilization rsc.orgdoubtnut.com.

Solvent Polarity: Solvent polarity can influence the tautomeric equilibrium. Generally, more polar solvents tend to shift the equilibrium towards the enol form, particularly if the enol form is more polar or can engage in favorable solvent interactions, such as hydrogen bonding mdpi.comhepvs.chresearchgate.net. However, the effect can be complex and dependent on the specific solvent-solute interactions. Studies indicate that changes in solvent composition can affect the rate of enolization, with rates often increasing when moving from protic to dipolar aprotic solvents jocpr.com.

Conjugation and Aromaticity: The phenyl group in acetophenone provides conjugation to the enol double bond. Furthermore, if the enol form could lead to an aromatic system, this would significantly stabilize it. While this compound itself is not aromatic, the phenyl ring's conjugation contributes to its stability relative to simple aliphatic enols masterorganicchemistry.comlibretexts.org.

Kinetic Aspects of Tautomeric Interconversion

The interconversion between the keto and enol forms is a dynamic process that can be catalyzed by acids or bases. Understanding the kinetics of this process provides insights into the reaction mechanism.

In acid-catalyzed enolization, the mechanism typically involves protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form the enol libretexts.orglibretexts.org. This deprotonation step is generally considered the rate-determining step libretexts.orglibretexts.org. Studies on acetophenone enolization in acidic media suggest a pre-equilibrium proton transfer to the ketone, which is then followed by the rate-determining step cdnsciencepub.comcdnsciencepub.com. Ketonization, the reverse process, involves the attack of the enol's double bond on a proton, followed by deprotonation of the resulting oxonium ion to regenerate the carbonyl group.

Both acids and bases can catalyze keto-enol tautomerism. In the case of acetophenone, acid catalysis is well-documented, with acids like sulfuric acid (H₂SO₄), perchloric acid (HClO₄), and bisulfate ions (HSO₄⁻) effectively promoting enolization cdnsciencepub.comcdnsciencepub.comcdnsciencepub.comcdnsciencepub.com. The rate of enolization is often found to be first-order with respect to the ketone and the acid catalyst jocpr.com. General acid-base catalysis, where both acids and bases can participate in the rate-determining step, is also a recognized mechanism for enolization cwu.edu. The kinetic method, which relates the equilibrium constant to the ratio of rate constants for enolization and ketonization, is a powerful tool for studying these processes cdnsciencepub.com.

Isotope Effects in Tautomeric Studies (e.g., Kinetic Isotope Effects)

Kinetic isotope effects (KIEs) are invaluable for elucidating reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step wikipedia.org.

Primary Kinetic Isotope Effects (PKIEs): When a bond to an isotopically substituted atom is broken in the rate-determining step, a primary KIE is observed. For the acid-catalyzed enolization of acetophenone, studies using deuterium-labeled solvents have shown a significant solvent deuterium (B1214612) isotope effect (kD₂O / kH₂O) of approximately 2.50 cdnsciencepub.comcdnsciencepub.com. This value strongly supports the involvement of a proton transfer in the rate-determining step and indicates a pre-equilibrium proton transfer to the ketone.

Secondary Kinetic Isotope Effects (SKIEs): SKIEs occur when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step, but its mass affects the vibrational frequencies of the transition state. For the deuteroxide ion-catalyzed proton exchange of acetophenone, secondary deuterium isotope effects have been measured, such as kH/kD = 1.08 for the α-CH₃ group and 0.96 for the α-CH₂D group figshare.com. These smaller effects provide further mechanistic details about the transition state structure.

The study of KIEs in the acetophenone/1-phenylethenol system provides quantitative evidence for the mechanisms of both enolization and ketonization, highlighting the role of proton transfer in these tautomeric interconversions.

Advanced Methodologies and Future Research Trajectories for 1 Phenylethenol Studies

Synergistic Approaches Combining Computational and Experimental Data

The inherent reactivity and transient nature of 1-phenylethenol make a combined computational and experimental approach crucial for its thorough investigation. Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting molecular structures, tautomeric equilibria, reaction pathways, and spectroscopic properties, which can then be validated through experimental techniques science.govnih.govscirp.org. For instance, DFT calculations can elucidate the electronic structures of intermediates and transition states in reactions involving this compound, offering insights that are often difficult to obtain experimentally due to the short lifetimes of these species nih.gov.

Experimental techniques like pulsed jet Fourier transform microwave spectroscopy have been employed to determine the accurate geometry and non-covalent interactions of this compound and its hydrates, providing high-resolution structural data that complements theoretical predictions researchgate.netnih.gov. Similarly, NMR, IR, and mass spectrometry are vital for characterizing synthesized derivatives and confirming structural assignments, with computational data serving to support these experimental findings acs.orgrsc.org. The synergy lies in using computational predictions to guide experimental design and interpretation, and conversely, using experimental results to refine and validate computational models. This iterative process allows for a deeper understanding of the molecule's behavior, including its tautomerism and potential reaction mechanisms nih.govsolubilityofthings.comaip.org. For example, studies on similar keto-enol systems have used computational methods alongside spectroscopic data to understand tautomeric preferences and hydrogen bonding interactions researchgate.net.

Development of Novel Enol-Stabilizing Architectures for Preparative Scale

The direct synthesis and handling of this compound on a preparative scale are hindered by its facile tautomerization to acetophenone (B1666503). Therefore, a significant research direction involves developing strategies to stabilize the enol form. This can be achieved through kinetic or thermodynamic stabilization. Kinetic stabilization might involve rapid trapping of the enol species as it forms, perhaps through derivatization or by performing reactions under conditions that favor the enol.

Thermodynamic stabilization could involve designing molecular architectures that intrinsically favor the enol form. This might include incorporating electron-withdrawing or electron-donating groups on the phenyl ring or the vinyl group, or creating intramolecular hydrogen bonding networks that lock the molecule in the enol conformation researchgate.net. While specific examples for this compound are nascent, research into stabilizing other enols has explored derivatization into enol ethers or silyl (B83357) enol ethers, which are more robust and synthetically versatile science.gov. Future work could focus on designing novel protecting groups or molecular scaffolds that can effectively isolate and stabilize the this compound moiety for broader synthetic applications.

Exploration of this compound in Stereoselective Transformations

The potential for this compound to serve as a chiral building block or intermediate in stereoselective transformations is a key area for future exploration. Asymmetric synthesis often relies on creating specific stereocenters, and vinyl alcohols, including enols like this compound, can be precursors to chiral alcohols or can participate in enantioselective reactions.

Research could focus on developing catalytic systems, such as chiral metal complexes or organocatalysts, that can mediate enantioselective additions to the double bond of this compound or its protected forms. For instance, asymmetric hydrogenation or epoxidation of enols are well-established transformations that could be applied. Furthermore, if this compound can be synthesized in an enantiomerically enriched form, it could be used in stereospecific reactions, transferring its chirality to new molecules. Studies on related systems, such as the asymmetric reduction of acetophenone to (S)-1-phenylethanol using enzymes like (S)-1-phenylethanol dehydrogenase, highlight the biological relevance and potential for stereoselective synthesis involving this structural motif nih.gov. The challenge lies in accessing the enol form itself in a chiral manner or developing reactions that directly utilize the enol in a stereocontrolled fashion.

Investigations into Surface-Driven Keto-Enol Tautomerization

The influence of surfaces on chemical reactions, particularly tautomerization processes, is a growing field. For this compound, understanding how its keto-enol tautomerism is affected by heterogeneous catalysts or solid supports is crucial for its potential use in surface-mediated reactions or catalysis. Surfaces can act as catalysts by stabilizing transition states or intermediates, thereby altering reaction rates and selectivities.

Research in this area could involve studying the adsorption of acetophenone and this compound on various metal oxides, zeolites, or supported metal nanoparticles. Techniques like Temperature-Programmed Desorption (TPD) and in-situ spectroscopy (e.g., DRIFTS) could monitor the tautomeric interconversion on the surface. Computational methods, such as DFT, are essential for modeling the interaction of the molecule with the surface, identifying active sites, and determining the energetic barriers for tautomerization under surface confinement. Such investigations could reveal novel catalytic pathways for generating or reacting this compound selectively on solid supports, potentially leading to new heterogeneous catalytic processes.

Unexplored Reactivity and Synthetic Utility of this compound

Despite its known tendency to tautomerize, this compound possesses a reactive vinyl alcohol moiety that offers a broad scope for synthetic transformations yet to be fully explored. Its double bond is susceptible to electrophilic additions, while the hydroxyl group can participate in various reactions, such as esterification, etherification, or oxidation.

Future research could focus on novel cycloaddition reactions, functionalization of the double bond, or reactions involving the allylic position. For example, exploring its participation in Diels-Alder reactions, [2+2] cycloadditions, or transition metal-catalyzed cross-coupling reactions could unlock new synthetic pathways. Given its structure, it could also serve as a precursor for polymerization or as a monomer in the synthesis of specialized polymers. The development of mild and selective methods for generating and reacting this compound in situ would be key to unlocking its full synthetic potential, allowing chemists to harness its unique reactivity in the construction of complex molecules.

Q & A

Q. What emerging techniques could revolutionize the study of this compound’s supramolecular interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.